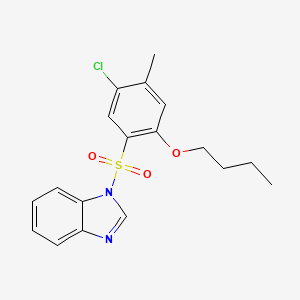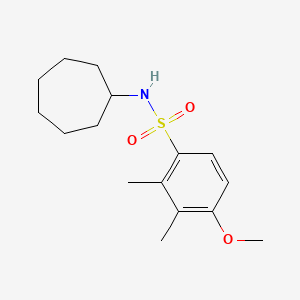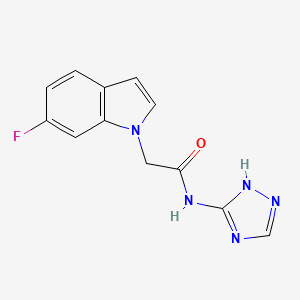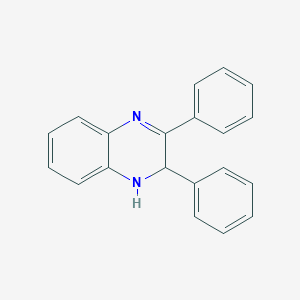![molecular formula C20H25NO5 B15105821 methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring The compound also features an azepane ring, a seven-membered nitrogen-containing heterocycle, attached to the chromen-2-one core via a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be achieved through a multi-step process involving the following key steps:
-
Formation of the Chromen-2-one Core: : The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. For example, resorcinol can react with ethyl acetoacetate in the presence of sulfuric acid to form 7-hydroxy-4-methylchromen-2-one.
-
Introduction of the Azepane Ring: : The azepane ring can be introduced through a nucleophilic substitution reaction. The 7-hydroxy group of the chromen-2-one core can be converted to a leaving group, such as a tosylate, which can then be displaced by azepane in the presence of a base like potassium carbonate.
-
Esterification: : The final step involves the esterification of the carboxylic acid group at the 3-position of the chromen-2-one core with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone, resulting in the formation of 7-oxo-4-methyl-2-oxo-2H-chromen-3-yl acetate.
Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group, resulting in the formation of 2-hydroxy-4-methyl-2H-chromen-3-yl acetate.
Substitution: The acetate ester group can undergo nucleophilic substitution reactions to form various derivatives, such as amides or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (Et3N) to facilitate substitution reactions.
Major Products
Oxidation: 7-oxo-4-methyl-2-oxo-2H-chromen-3-yl acetate.
Reduction: 2-hydroxy-4-methyl-2H-chromen-3-yl acetate.
Substitution: Various amides or thioesters depending on the nucleophile used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or antimicrobial properties, making it a potential lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups in the chromen-2-one core can participate in hydrogen bonding and electrostatic interactions, while the azepane ring can provide additional binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other chromen-2-one derivatives, such as:
7-Hydroxy-4-methylchromen-2-one: Lacks the azepane ring and acetate ester, resulting in different chemical and biological properties.
8-(Piperidin-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate: Contains a piperidine ring instead of an azepane ring, which may affect its binding affinity and biological activity.
7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetate:
属性
分子式 |
C20H25NO5 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
methyl 2-[8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H25NO5/c1-13-14-7-8-17(22)16(12-21-9-5-3-4-6-10-21)19(14)26-20(24)15(13)11-18(23)25-2/h7-8,22H,3-6,9-12H2,1-2H3 |
InChI 键 |
HLGBHZZASIOCCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCCCCC3)O)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Cyclohexylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B15105749.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B15105772.png)

![N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B15105805.png)
![1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-](/img/structure/B15105812.png)
![N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105818.png)

![4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine](/img/structure/B15105834.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15105838.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15105846.png)


